molecular formula C10H13N5O4 B13839902 Adenosine,2'-deoxy-2,3-dihydro-2-oxo-

Adenosine,2'-deoxy-2,3-dihydro-2-oxo-

Cat. No.: B13839902
M. Wt: 267.24 g/mol
InChI Key: HEWMVHBIIOFYSI-FAWMWEEZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine,2’-deoxy-2,3-dihydro-2-oxo- typically involves the modification of adenosine through a series of chemical reactions. . The reaction conditions often include the use of specific catalysts and reagents to achieve the desired modifications.

Industrial Production Methods

Industrial production of Adenosine,2’-deoxy-2,3-dihydro-2-oxo- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Adenosine,2’-deoxy-2,3-dihydro-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Adenosine,2’-deoxy-2,3-dihydro-2-oxo-, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of Adenosine,2’-deoxy-2,3-dihydro-2-oxo- involves its incorporation into DNA and RNA, where it can affect the replication and transcription processes. The compound can also interact with various enzymes and proteins involved in DNA repair and synthesis, leading to changes in cellular functions . The molecular targets and pathways involved include DNA polymerases and repair enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine,2’-deoxy-2,3-dihydro-2-oxo- is unique due to the presence of both the deoxy sugar moiety and the dihydro-oxo group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

(2R,4R,5R)-2-(6-amino-2,3-dihydropurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h3-4,6,10,13,16-17H,1-2H2,(H2,11,12)/t4-,6-,10-/m1/s1

InChI Key

HEWMVHBIIOFYSI-FAWMWEEZSA-N

Isomeric SMILES

C1NC2=C(C(=N1)N)N=CN2[C@H]3C(=O)[C@@H]([C@H](O3)CO)O

Canonical SMILES

C1NC2=C(C(=N1)N)N=CN2C3C(=O)C(C(O3)CO)O

Origin of Product

United States

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